molecular formula C23H19ClN2O4S B11435911 [3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](furan-2-yl)methanone

[3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](furan-2-yl)methanone

Cat. No.: B11435911
M. Wt: 454.9 g/mol
InChI Key: HTCCKINEBQLJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocin ring.

    Introduction of the Chlorophenyl and Methoxy Groups: These groups are introduced through substitution reactions, often using chlorinated and methoxylated reagents.

    Formation of the Thioxo Group: The thioxo group is typically introduced via thiolation reactions, using sulfur-containing reagents.

    Attachment of the Furan-2-yl Methanone Moiety: This final step involves the coupling of the furan-2-yl methanone group to the benzoxadiazocin core, often through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl and thioxo groups, potentially converting them to alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocin derivatives.

Biology and Medicine

In biological and medicinal research, 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves its interaction with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
  • 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H19ClN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

[10-(4-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H19ClN2O4S/c1-23-13-17(16-5-3-6-18(28-2)20(16)30-23)25(21(27)19-7-4-12-29-19)22(31)26(23)15-10-8-14(24)9-11-15/h3-12,17H,13H2,1-2H3

InChI Key

HTCCKINEBQLJHJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.